N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Attachment of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzothiadiazole core with the piperazine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Benzothiadiazole derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Similar compounds have been evaluated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores.
Piperazine Derivatives: Compounds containing the piperazine ring.
Chlorobenzyl Derivatives: Compounds with chlorobenzyl groups.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the combination of its benzothiadiazole core, piperazine ring, and dichlorobenzyl group. This unique structure may confer specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5OS/c20-15-3-1-13(9-16(15)21)11-25-5-7-26(8-6-25)12-19(27)22-14-2-4-17-18(10-14)24-28-23-17/h1-4,9-10H,5-8,11-12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZKDXTTZHOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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